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Application Notes and Protocols: Oral Bioavailability of R121919 in Rats

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For Researchers, Scientists, and Drug Development Professionals

Introduction

R121919, also known as NBI-30775, is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in mediating the body's response to stress.[2] Antagonism of this receptor has been investigated for its potential therapeutic effects in stress-related disorders such as anxiety and depression.[1][3] Understanding the oral bioavailability and pharmacokinetic profile of R121919 in preclinical models, such as rats, is essential for its development as a therapeutic agent. These notes provide a summary of the available data and detailed protocols for assessing the oral bioavailability of R121919 in rats.

Quantitative Data Presentation

The following table summarizes the pharmacokinetic parameters of **R121919** in rats following intravenous and oral administration. This data is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.



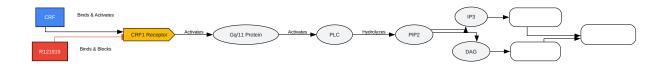
Parameter	Intravenous Administration	Oral Administration	Reference
Dose	2 mg/kg	10 mg/kg	[4]
Half-Life (t½)	2.8 hours	Not explicitly stated	[4]
Cmax	Not Applicable	Substantially lower than MTIP	[4]
AUC	Not Applicable	Substantially lower than MTIP	[4]
Volume of Distribution (Vd)	Markedly higher than MTIP	Not Applicable	[4]
Clearance	Markedly higher than	Not Applicable	[4]
Oral Bioavailability (F%)	Not Applicable	Implied to be lower than 91.1%	[4]

Note: The study by Seymour et al. (2007) compared **R121919** with a novel compound, MTIP. While direct values for Cmax, AUC, and oral bioavailability for **R121919** were not available in the abstract, the text indicates they were substantially lower than those of MTIP, which had an oral bioavailability of 91.1%.[4] The half-life of **R121919** was determined after intravenous administration.[4]

Signaling Pathway

R121919 acts by blocking the CRF1 receptor, thereby inhibiting the downstream signaling cascade initiated by corticotropin-releasing factor (CRF). This pathway is central to the stress response.





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Caption: CRF1 receptor signaling pathway and the inhibitory action of R121919.

Experimental Protocols

The following are detailed methodologies for conducting an oral bioavailability study of **R121919** in rats.

Animal Husbandry and Preparation

- Species: Male Sprague-Dawley or Wistar rats.
- Weight: 250-300g.
- Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle. Standard rat chow and water should be provided ad libitum.
- Acclimation: Allow at least a 3-day acclimation period before any experimental procedures.
- Fasting: Fast animals overnight (approximately 12 hours) prior to dosing, with free access to water.
- Catheterization (for intravenous administration and blood sampling): For precise pharmacokinetic analysis, surgical implantation of a jugular vein catheter is recommended for both intravenous administration and serial blood sampling. Allow for a post-surgical recovery period.

Dosing

Oral Administration (PO):



- Formulation: Prepare a homogenous suspension or solution of R121919 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water, 10% Tween 80).
- Dose: A typical oral dose for pharmacokinetic studies is 10 mg/kg.
- Administration: Administer the formulation accurately using an oral gavage needle. The volume should be based on the most recent body weight of the rat.
- Intravenous Administration (IV):
 - Formulation: Dissolve **R121919** in a vehicle suitable for intravenous injection (e.g., saline with a co-solvent like DMSO, if necessary).
 - Dose: A typical intravenous dose is 2 mg/kg.
 - Administration: Administer as a bolus injection through the jugular vein catheter.

Blood Sampling

- Sampling Time Points:
 - Oral: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
 - Intravenous: Pre-dose (0), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
- Procedure:
 - Withdraw approximately 0.2-0.3 mL of blood at each time point into heparinized tubes.
 - To prevent hemodilution, flush the catheter with a small volume of heparinized saline after each sample collection.
 - Centrifuge the blood samples at 4°C (e.g., 3000 rpm for 10 minutes) to separate the plasma.
 - Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.

Sample Analysis



- Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for quantifying R121919 concentrations in plasma due to its sensitivity and selectivity.
- Sample Preparation:
 - Thaw plasma samples on ice.
 - Perform a protein precipitation or liquid-liquid extraction to remove plasma proteins and isolate the drug. A common method is to add a threefold volume of acetonitrile containing an appropriate internal standard.
 - Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column.
 - Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization.
 - Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - Detection: Multiple Reaction Monitoring (MRM) of specific parent-to-daughter ion transitions for both R121919 and the internal standard.

Pharmacokinetic Analysis

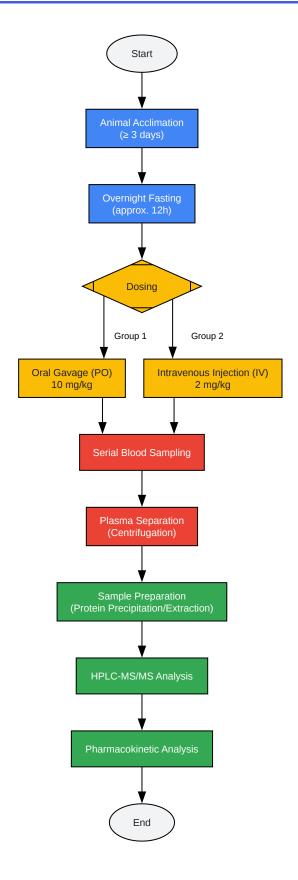


- Software: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.
- Parameters to Calculate:
 - Cmax: Maximum plasma concentration.
 - Tmax: Time to reach Cmax.
 - AUC (Area Under the Curve): Calculated from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf) using the trapezoidal rule.
 - o t1/2 (Half-life): Terminal elimination half-life.
 - CL (Clearance): Total body clearance.
 - Vd (Volume of Distribution): Apparent volume of distribution.
- Oral Bioavailability (F%) Calculation:
 - F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100

Experimental Workflow

The following diagram illustrates the workflow for determining the oral bioavailability of **R121919** in rats.





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Caption: Workflow for determining the oral bioavailability of R121919 in rats.



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References

- 1. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism | Journal of Neuroscience [ineurosci.org]
- 2. daikinchemicals.com [daikinchemicals.com]
- 3. HPLC method for preliminary analysis of constituents in rat blood after oral administration of the extract of Acanthopanax senticosus PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Oral Bioavailability of R121919 in Rats]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676987#oral-bioavailability-of-r121919-in-rats]

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